molecular formula C11H14ClNO B8008829 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine

3-[(4-Chloro-3-methylphenoxy)methyl]azetidine

Cat. No.: B8008829
M. Wt: 211.69 g/mol
InChI Key: YRYYCZIUZREELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-methylphenoxy)methyl]azetidine (CAS: 954224-17-0) is an azetidine derivative with a molecular formula of C₁₀H₁₂ClNO and a molecular weight of 197.664 g/mol . The compound features a phenoxymethyl group substituted with a chloro (-Cl) and methyl (-CH₃) group at the 4- and 3-positions of the aromatic ring, respectively, attached to the azetidine core. Its synthesis typically involves reacting 3-aminoazetidine with 4-chloro-3-methylphenol under basic conditions, followed by HCl treatment to yield the hydrochloride salt .

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYYCZIUZREELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CNC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine typically involves the reaction of 4-chloro-3-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include moderate temperatures and solvents such as acetonitrile or dichloromethane. The process may involve multiple steps, including the formation of an intermediate phenoxy compound, followed by its reaction with azetidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The following table summarizes key structural, synthetic, and physicochemical differences between 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Key Properties
3-[(4-Chloro-3-methylphenoxy)methyl]azetidine C₁₀H₁₂ClNO 197.664 4-Cl, 3-CH₃ on phenoxymethyl Reaction of 3-aminoazetidine with 4-chloro-3-methylphenol, HCl salt formation Moderate lipophilicity; potential neuroprotective activity
3-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)methoxyazetidine (30f, ANT-92) C₁₆H₁₃Cl₃NO 356.65 3,4-diCl on phenyl, methoxy group Multi-step synthesis involving aryl coupling and HCl salt formation Higher molecular weight; dichlorophenyl groups may enhance receptor affinity
3-(4-Methylphenoxy)azetidine C₁₀H₁₃NO 163.22 4-CH₃ on phenoxy (no Cl) Similar to target compound but using 4-methylphenol Reduced lipophilicity; lower metabolic stability vs. chloro derivatives
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride C₁₀H₁₂ClFNO 217.67 4-F on phenoxymethyl Analogous synthesis with 4-fluorophenol Increased electronegativity; potential improved CNS penetration
3-(4-Chlorobenzyl)azetidine C₁₀H₁₂ClN 181.67 4-Cl on benzyl (vs. phenoxymethyl) Benzylation of azetidine Altered spatial orientation; may affect target binding
3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)azetidine C₁₁H₁₁ClF₃NO 289.66 4-Cl, 3-CF₃ on phenoxymethyl Advanced coupling methods with trifluoromethylphenol High electronegativity; potential enhanced potency but lower solubility

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3,4-dichloro substitution in compound 30f (ANT-92) increases molecular weight and receptor binding affinity compared to the mono-chloro derivative . Fluorine substitution (e.g., 4-F) enhances electronegativity and may improve blood-brain barrier penetration, as seen in 3-((4-fluorophenoxy)methyl)azetidine .

Synthetic Complexity :

  • The target compound’s synthesis is relatively straightforward compared to derivatives requiring Suzuki-Miyaura cross-couplings (e.g., pyrazole-azetidine hybrids in ) .
  • Dichlorophenyl derivatives (e.g., 30f ) involve multi-step aryl coupling, increasing synthetic difficulty .

Physicochemical Properties: Lipophilicity: Chloro and trifluoromethyl groups increase logP values, enhancing membrane permeability but risking metabolic instability .

Biological Activity :

  • The target compound’s methyl group at the 3-position may reduce oxidation susceptibility compared to unsubstituted analogs, as seen in studies on 2-methyl-azetidine derivatives () .
  • Neuroprotective activity is hypothesized for azetidines with chloro-aromatic substituents, as demonstrated in analogs like 3-(naphthalen-2-yl(propoxy)methyl)azetidine () .

Biological Activity

3-[(4-Chloro-3-methylphenoxy)methyl]azetidine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine is C12H14ClN. It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a chloro-substituted phenyl group. The presence of the chloro and methyl groups on the phenyl ring may influence the compound's reactivity and biological interactions.

The biological activity of 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The compound shows potential as an allosteric modulator of adrenergic receptors, particularly β2 adrenergic receptors, which are involved in various physiological responses including vasodilation and bronchodilation. Studies suggest that it may decrease agonist binding affinity at these receptors, thereby modulating their activity.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in signaling pathways critical for cell proliferation and survival. Such inhibition could lead to decreased cellular functions associated with cancer progression.

Antitumor Activity

Several studies have reported the antitumor effects of 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 12 μM.
  • Mechanistic Insights : The ability of this compound to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways such as the PI3K/Akt pathway, which plays a significant role in regulating cell survival and growth.

Anti-inflammatory Effects

In addition to its antitumor properties, 3-[(4-Chloro-3-methylphenoxy)methyl]azetidine has shown potential anti-inflammatory effects:

  • Cytokine Modulation : Studies indicate that treatment with this compound can significantly alter the production of pro-inflammatory cytokines like IL-6 and IL-10 in macrophage models. This modulation suggests its potential utility in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Mechanism of Action
AntitumorA549 (Lung Cancer)12Induction of apoptosis via PI3K/Akt pathway
AntitumorMDA-MB-231 (Breast Cancer)12Inhibition of cell proliferation
Anti-inflammatoryMacrophagesN/AModulation of cytokine production

Case Studies

  • Study on Antitumor Efficacy : A study conducted at a leading cancer institute evaluated the efficacy of this compound in vivo using mouse models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Inflammation Model Study : In a separate investigation focusing on inflammatory responses, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a marked decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.